TRPC5 Channel Inhibition: 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine Demonstrates Sub-200 nM Potency with Calcium Flux Functional Readout
2,4-Dichloro-6-(methylthio)pyrimidin-5-amine exhibits an IC₅₀ of 195 nM against TRPC5 (transient receptor potential canonical 5) channels expressed in HEK293/TREx cells, measured as a reduction in intracellular calcium levels via Fluo-4 fluorescence over 3 minutes [1]. For context, early-generation TRPC5 inhibitors such as SML-1 and SML-13 display IC₅₀ values of 10.2 μM and 10.3 μM, respectively, in similar intracellular calcium assays using hTRPC5-overexpressing HEK293T cells [2]. This represents an approximately 52-fold improvement in potency compared to these benchmark compounds. The functional calcium flux assay used here is more physiologically relevant for ion channel pharmacology than isolated binding assays, providing a direct measure of channel activity modulation.
| Evidence Dimension | TRPC5 channel inhibition potency (functional calcium flux assay) |
|---|---|
| Target Compound Data | IC₅₀ = 195 nM |
| Comparator Or Baseline | SML-1: IC₅₀ = 10.2 μM (10,200 nM); SML-13: IC₅₀ = 10.3 μM (10,300 nM) |
| Quantified Difference | Approximately 52-fold more potent than SML-1/SML-13 |
| Conditions | TRPC5 expressed in HEK293/TREx cells; reduction in intracellular calcium measured via Fluo-4 fluorescence over 3 minutes |
Why This Matters
This quantifiable potency advantage against a therapeutically relevant ion channel target (implicated in kidney disease, anxiety, and depression) provides a data-driven justification for selecting this compound over less potent pyrimidine-based TRPC5 ligands in target-based screening campaigns.
- [1] BindingDB. BDBM50519485 (CHEMBL4566586): TRPC5 Inhibition IC50 = 195 nM. BindingDB, University of California San Diego. View Source
- [2] Yamamoto S, et al. Discovery of Potential Novel TRPC5 Inhibitors by Virtual Screening and Bioassay. Japanese Pharmacology & Therapeutics. 2021;49(5):723-731. View Source
